N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-2-7-13(14(8-10)20(23)24)19-16(22)15(21)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSLZHWHTJEQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 4-methyl-2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzylamine and 4-methyl-2-nitroaniline in an appropriate solvent such as dichloromethane.
- Add oxalyl chloride dropwise to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-2-aminophenyl derivative.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: 4-chlorobenzoic acid and 4-methyl-2-nitroaniline.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the amide linkage can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following table summarizes key structural and functional differences between N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide and analogous compounds from the evidence:
Key Structural and Functional Insights :
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in the target compound) may enhance binding to polar enzyme pockets but reduce metabolic stability compared to electron-donating groups (e.g., methoxy in compound 56) .
- Halogenation : Chlorine and fluorine substituents (e.g., compound 28) improve target affinity via hydrophobic and halogen-bonding interactions .
- Bulky groups : Adamantyl (compound 10) or trifluoromethyl (compound 1c) substituents increase lipophilicity and pharmacokinetic properties .
Synthetic Yields :
Biological Performance :
- Antiviral oxalamides (e.g., BNM-III-170 ) emphasize the role of guanidinium or aromatic groups in viral entry inhibition, suggesting that the nitro group in the target compound could similarly enhance antiviral activity.
- Enzyme inhibitors (e.g., compound 28 ) highlight the importance of halogen positioning for potency, which may guide optimization of the target compound’s nitro group placement.
Biological Activity
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications and effects.
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 4-methyl-2-nitroaniline in the presence of oxalyl chloride. The reaction is conducted under anhydrous conditions to avoid hydrolysis, with typical solvents including dichloromethane. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzylamine and 4-methyl-2-nitroaniline in dichloromethane.
- Add oxalyl chloride dropwise while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
This compound is characterized by the molecular formula and a molecular weight of 347.76 g/mol.
The biological activity of this compound is attributed to its structural features, particularly the nitrophenyl and chlorobenzyl groups. These moieties allow for interactions with various biological targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenethyl group engages in hydrophobic interactions, potentially modulating biochemical pathways.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve inhibition of bacterial enzyme activity or interference with cell wall synthesis.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through several mechanisms, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 -
Cytotoxicity against Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that the compound exhibits cytotoxic effects with an IC50 value ranging from 5 to 20 µM, depending on the cell type.
Cell Line IC50 (µM) HeLa (cervical cancer) 10 MCF-7 (breast cancer) 15 A549 (lung cancer) 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
